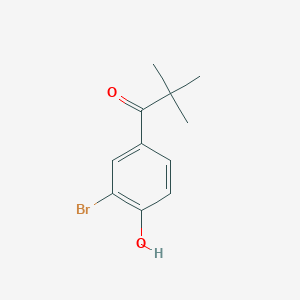

1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

Description

1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one (CAS: 1534675-02-9) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol . Its structure features a phenyl ring substituted with a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a 2,2-dimethylpropan-1-one moiety.

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

1-(3-bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6,13H,1-3H3 |

InChI Key |

FQSJWTLXQWCPNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=C(C=C1)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst like osmium (VIII) oxide . The reaction is carried out in an acidic medium to achieve the desired brominated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The bromination step is carefully controlled to avoid over-bromination and ensure the selective formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of 3-bromo-4-hydroxybenzaldehyde or 3-bromo-4-hydroxybenzoic acid.

Reduction: Formation of 3-bromo-4-hydroxyphenylpropan-1-one.

Substitution: Formation of 3-amino-4-hydroxyphenylpropan-1-one or 3-thio-4-hydroxyphenylpropan-1-one.

Scientific Research Applications

1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one (3ia) Substituent: Bromine at the para position. Impact: The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound. Synthesized via decarboxylative alkylation (80% yield) .

1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one

1-(4-Chloro-2-fluorophenyl)-2,2-dimethylpropan-1-one

Functional Group Variations

- 1-(2-Bromophenyl)-3-(2-chlorophenyl)-2,2-dimethylpropan-1-one (3.30) Structure: Contains a second chlorophenyl group. Impact: Increased molecular weight (~341.6 g/mol) and lipophilicity due to the additional aromatic ring.

- 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one Structure: Replaces the phenyl ring with a piperidine moiety. Impact: The amine group introduces hydrogen-bonding and basicity, improving water solubility. Applications include medicinal chemistry as a building block for kinase inhibitors .

Heterocyclic Analogues

- 1-(4-Bromo-7-methyl-1,3-dihydrofuro[3,4-c]pyridin-6-yl)-2,2-dimethylpropan-1-one (244bb) Structure: Fused furan-pyridine heterocycle. Such derivatives are explored in drug discovery for targeting enzyme active sites .

Physicochemical and Reactivity Comparisons

- Reactivity: Bromine in the target compound may participate in Ullmann couplings or Suzuki-Miyaura cross-couplings, whereas chlorine analogues require harsher conditions. The hydroxyl group enables O-alkylation or sulfonation, absent in non-hydroxylated derivatives .

Biological Activity

1-(3-Bromo-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a bromine atom, a hydroxyl group, and a dimethylpropan-1-one moiety. Its chemical formula is CHBrO, with a molecular weight of 273.13 g/mol. The presence of these functional groups allows for various chemical reactions, including oxidation and substitution reactions, which can be utilized in synthetic chemistry.

Biological Activities

Recent research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : The compound has been studied for its potential to inhibit inflammatory pathways. Its hydroxyl group may facilitate interactions with enzymes involved in inflammation.

- Antimicrobial Properties : Studies suggest that it possesses antimicrobial activity against various pathogens. This activity is likely due to the compound's ability to disrupt cellular membranes or inhibit essential metabolic processes in bacteria and fungi.

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This mechanism may involve the formation of covalent bonds with target sites on the enzymes, thereby blocking substrate access.

The mechanism through which this compound exerts its biological effects involves several key interactions:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to targets such as enzymes and receptors.

- Covalent Bond Formation : The bromine atom may participate in nucleophilic substitution reactions, allowing for the modification of enzyme active sites.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pathways associated with inflammation | |

| Antimicrobial | Effective against various bacterial and fungal strains | |

| Enzyme Inhibition | Binds to and inhibits specific enzyme activities |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both pathogens, indicating its potential as an antimicrobial agent.

Case Study: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory effects, the compound was tested in a murine model of acute inflammation. Results indicated a reduction in paw edema by approximately 40% compared to the control group, suggesting its efficacy in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.